molecular formula C9H7ClN2 B072365 3-Chloro-1-phenyl-1H-pyrazole CAS No. 1128-55-8

3-Chloro-1-phenyl-1H-pyrazole

Cat. No.: B072365
CAS No.: 1128-55-8
M. Wt: 178.62 g/mol
InChI Key: HWFSRRHSZVBHFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isomolpan is a selective dopamine receptor D2 and D3 agonist. It is primarily used in scientific research to study the effects of dopamine receptor activation. The compound has a molecular formula of C15H21NO2 and a molecular weight of 247.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isomolpan involves several steps, starting from commercially available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of Isomolpan follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Isomolpan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated analogs .

Scientific Research Applications

Isomolpan has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of dopamine receptor agonists.

    Biology: Employed in studies investigating the role of dopamine receptors in various biological processes.

    Medicine: Explored for its potential therapeutic effects in conditions related to dopamine dysregulation, such as Parkinson’s disease and schizophrenia.

    Industry: Utilized in the development of new pharmaceuticals targeting dopamine receptors.

Mechanism of Action

Isomolpan exerts its effects by selectively binding to dopamine D2 and D3 receptors. This binding activates the receptors, leading to a cascade of intracellular events that modulate neurotransmitter release and neuronal activity. The compound’s action involves the inhibition of adenylate cyclase activity, resulting in decreased cyclic AMP levels and altered cellular responses .

Comparison with Similar Compounds

Isomolpan is unique among dopamine receptor agonists due to its selectivity for both D2 and D3 receptors. Similar compounds include:

Isomolpan’s distinct selectivity profile makes it a valuable tool for research, providing insights into the specific roles of D2 and D3 receptors in various physiological and pathological processes .

Properties

CAS No.

1128-55-8

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

3-chloro-1-phenylpyrazole

InChI

InChI=1S/C9H7ClN2/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H

InChI Key

HWFSRRHSZVBHFW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=CC(=N2)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)Cl

Synonyms

3-Chloro-1-phenyl-1H-pyrazole

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.